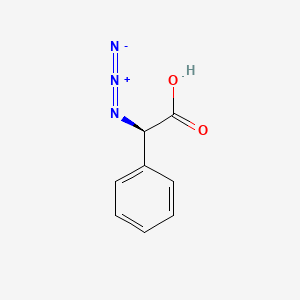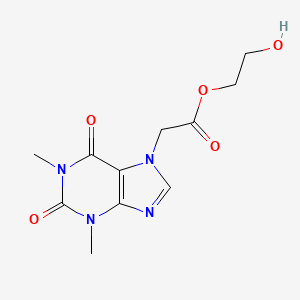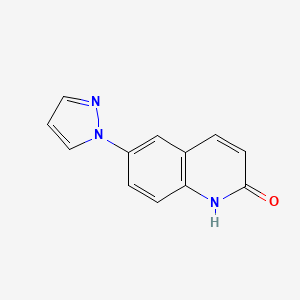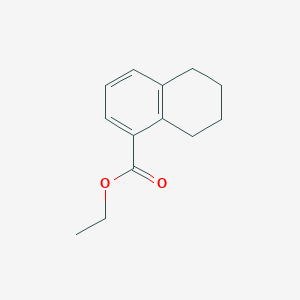
Orthochrome T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthochrome T is a dye used primarily in the field of photography for color sensitizing photographic plates. It is known for its ability to increase the optical sensitivity of photographic materials beyond their native blue sensitivity, allowing for a more accurate representation of colors in black and white photography .
Métodos De Preparación
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Orthochrome T undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This can reverse the effects of oxidation.
Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .
Aplicaciones Científicas De Investigación
Orthochrome T has a wide range of applications in scientific research:
Chemistry: Used in the study of photochemical reactions and as a sensitizing agent in various experiments.
Biology: Employed in imaging techniques to enhance the contrast of biological samples.
Medicine: Utilized in diagnostic imaging to improve the clarity of images.
Industry: Applied in the production of photographic films and plates, as well as in the development of new imaging technologies
Mecanismo De Acción
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
Comparación Con Compuestos Similares
Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:
Pinaverdol: Another dye used for color sensitizing.
Pinachrome: Known for its use in photographic applications.
Homocol: Used in similar contexts but with different sensitizing properties.
This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.
Propiedades
Número CAS |
6270-81-1 |
|---|---|
Fórmula molecular |
C25H27IN2 |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
SMILES isomérico |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
SMILES canónico |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Key on ui other cas no. |
6270-81-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


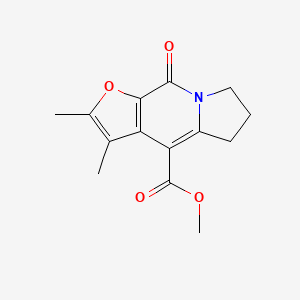
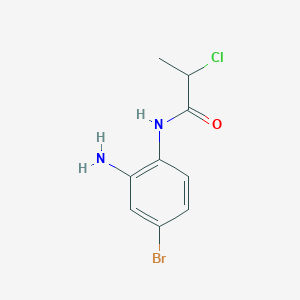
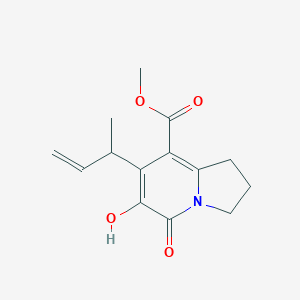
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)
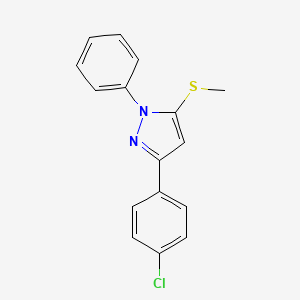
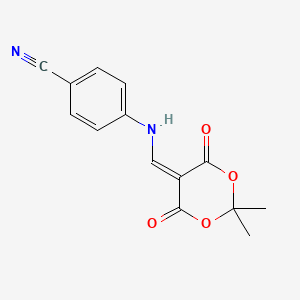
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)
